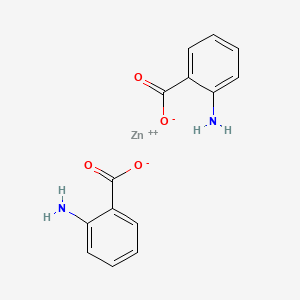
Bis(2-aminobenzoic acid) zinc salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-aminobenzoic acid) zinc salt is a coordination compound where zinc is coordinated with two molecules of 2-aminobenzoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of zinc, an essential trace element, enhances its biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminobenzoic acid) zinc salt typically involves the reaction of zinc salts with 2-aminobenzoic acid under controlled conditions. One common method is to dissolve zinc acetate in water and then add an aqueous solution of 2-aminobenzoic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Bis(2-aminobenzoic acid) zinc salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of zinc metal or other reduced species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various substituted derivatives of 2-aminobenzoic acid .
科学的研究の応用
Bis(2-aminobenzoic acid) zinc salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a therapeutic agent for various diseases.
作用機序
The mechanism of action of bis(2-aminobenzoic acid) zinc salt involves its interaction with biological molecules. Zinc ions can coordinate with various biomolecules, influencing their structure and function. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Zinc 4-aminobenzoate: Another zinc coordination compound with similar biological properties.
Zinc 2-methylimidazole: Known for its antimicrobial activity.
Zinc 2-aminobenzhydrazide: Studied for its potential therapeutic applications.
Uniqueness
Bis(2-aminobenzoic acid) zinc salt is unique due to the specific coordination environment around the zinc ion, which can influence its reactivity and biological activity.
特性
IUPAC Name |
zinc;2-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO2.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGWCMKBLYYIOR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














